

Technical Guide: 3-Bromothiophen-2-amine (CAS No. 774492-91-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromothiophen-2-amine

Cat. No.: B1321397

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromothiophen-2-amine**, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physical properties, a plausible synthetic protocol, and its potential applications in research and development.

Chemical Identity and Physical Properties

3-Bromothiophen-2-amine is a substituted aminothiophene with the chemical formula C₄H₄BrNS. Its unique structure, featuring both a reactive bromine atom and a nucleophilic amine group on a thiophene core, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **3-Bromothiophen-2-amine**

Property	Value	Source
CAS Number	774492-91-0	[1] [2]
Molecular Formula	C ₄ H ₄ BrNS	[1] [2]
Molecular Weight	178.05 g/mol	[1] [2]
Boiling Point	236 °C	[3]
Density	1.828 g/cm ³	[3]
Flash Point	96 °C	[3]
pKa	0.45 ± 0.10 (Predicted)	[3]
Storage	2-8°C, protect from light	[3]
SMILES	NC1=C(Br)C=CS1	[2]

Synthesis Methodology: A Plausible Approach via Modified Gewald Reaction

While a specific, documented protocol for the direct synthesis of **3-Bromothiophen-2-amine** is not readily available in the cited literature, a plausible synthetic route can be devised based on the well-established Gewald reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The Gewald reaction is a multicomponent condensation that forms a polysubstituted 2-aminothiophene from a carbonyl compound, an α -cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[\[7\]](#)

To introduce the bromine atom at the 3-position, a potential strategy involves the use of an α -brominated carbonyl compound as a starting material.

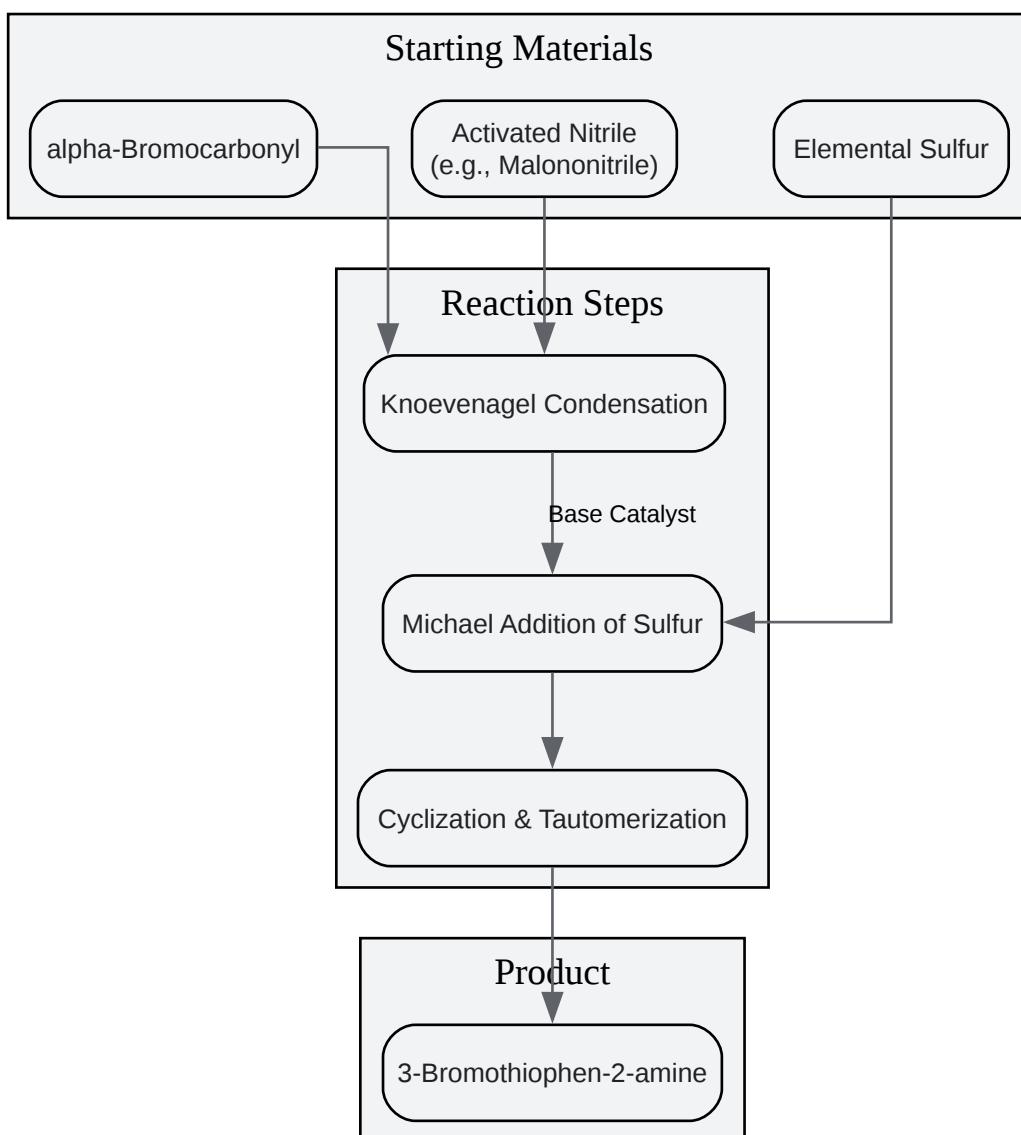
Proposed Experimental Protocol

Reaction: Synthesis of **3-Bromothiophen-2-amine** from 2-bromo-1-mercaptopacetone, malononitrile, and elemental sulfur.

Materials:

- 2-bromo-1-mercaptopacetone (or a suitable precursor)

- Malononitrile
- Elemental Sulfur (S₈)
- Base (e.g., triethylamine, morpholine, or piperidine)
- Solvent (e.g., ethanol, methanol, or dimethylformamide)


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α -brominated carbonyl compound and malononitrile in the chosen solvent.
- Add the base catalyst to the mixture.
- To this solution, add elemental sulfur.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent is then removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **3-Bromothiophen-2-amine**.

Note: This is a proposed protocol based on established methodologies for the synthesis of related 2-aminothiophenes. Optimization of reaction conditions, including the choice of base, solvent, and reaction temperature, may be necessary to achieve the desired yield and purity.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the proposed synthesis of **3-Bromothiophen-2-amine**, highlighting the condensation and cyclization stages characteristic of the Gewald reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]

- 2. 774492-91-0|3-Bromothiophen-2-amine|BLD Pharm [bldpharm.com]
- 3. 2-氨基-3-溴-噻吩 | 774492-91-0 [m.chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Gewald Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Technical Guide: 3-Bromothiophen-2-amine (CAS No. 774492-91-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321397#3-bromothiophen-2-amine-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com